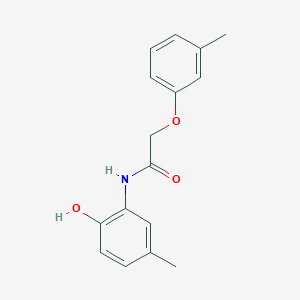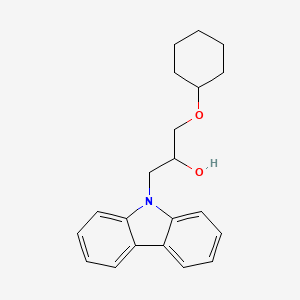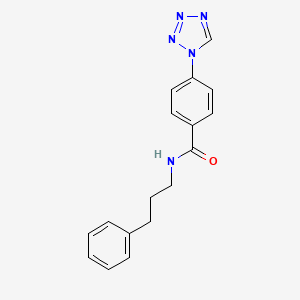![molecular formula C24H20O4 B5119959 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one, also known as NPD1, is a potent neuroprotective agent with anti-inflammatory properties. It is a synthetic derivative of the endogenous neuroprotective mediator 10,17S-docosatriene, which is formed by the action of 15-lipoxygenase-1 (15-LOX-1) on docosahexaenoic acid (DHA). NPD1 has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases.
Mechanism of Action
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one exerts its neuroprotective effects by activating the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), which regulates the expression of genes involved in inflammation, oxidative stress, and cell survival. 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one also inhibits the activation of pro-inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).
Biochemical and physiological effects:
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types, including neurons, astrocytes, and microglia. It also promotes the survival and differentiation of neural stem cells. In animal models, 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been shown to improve cognitive function, reduce neuronal damage, and enhance neurogenesis.
Advantages and Limitations for Lab Experiments
One advantage of 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is its potent neuroprotective and anti-inflammatory effects, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one could focus on its potential therapeutic applications in other diseases, such as traumatic brain injury and multiple sclerosis. It could also investigate the mechanisms underlying its effects on neural stem cells and its potential use in regenerative medicine. Additionally, studies could explore the use of 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one in combination with other neuroprotective agents to enhance its efficacy.
Synthesis Methods
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can be synthesized by the reaction of 2-naphthylacetic acid with propyl bromide to form 2-(2-naphthyl)propionic acid, which is then converted to the corresponding acid chloride by treatment with thionyl chloride. The acid chloride is then reacted with 4-hydroxycoumarin in the presence of a base such as triethylamine to yield 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one.
Scientific Research Applications
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been shown to have neuroprotective effects in a variety of in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. It has also been shown to have anti-inflammatory effects in models of acute lung injury and sepsis.
properties
IUPAC Name |
7-(2-naphthalen-2-yl-2-oxoethoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-2-5-18-13-24(26)28-23-14-20(10-11-21(18)23)27-15-22(25)19-9-8-16-6-3-4-7-17(16)12-19/h3-4,6-14H,2,5,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQBNXRWUIOIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dipentyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5119884.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119898.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5119904.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119905.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide](/img/structure/B5119912.png)

![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)


![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5119937.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5119949.png)

